molecular formula C22H25FN4O2S B2771086 N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476449-58-8

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B2771086
CAS No.: 476449-58-8
M. Wt: 428.53
InChI Key: ZLLJVNLVPVYDDX-UHFFFAOYSA-N
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Description

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a synthetic small molecule belonging to the 1,2,4-triazole chemical class. Compounds featuring the 1,2,4-triazole nucleus are of significant interest in medicinal chemistry and chemical biology research due to their broad spectrum of potential biological activities . Scientific literature indicates that 1,2,4-triazole derivatives are frequently investigated for various pharmacological properties, including as antibacterial, antifungal, anticonvulsant, and anticancer agents . The structure of this particular compound incorporates a 4-methoxybenzamide group and a (4-fluorophenyl)methyl]sulfanyl side chain, which may influence its physicochemical properties and biomolecular interactions. Researchers may utilize this compound as a key intermediate in organic synthesis or as a lead structure in the development of new therapeutic agents. As with all compounds of this nature, thorough investigation is required to determine its specific mechanism of action and research applications. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-butyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c1-3-4-13-27-20(14-24-21(28)17-7-11-19(29-2)12-8-17)25-26-22(27)30-15-16-5-9-18(23)10-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLJVNLVPVYDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / Identifier Substituent at Position 4 Substituent at Position 5 Benzamide Modification Molecular Weight Key Properties
Target Compound Butyl 4-Fluorobenzylsulfanyl 4-Methoxy 456.54* High lipophilicity (logP ~3.8†); moderate solubility in polar solvents
N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide Cyclohexyl 4-Fluorobenzylsulfanyl 4-Methoxy 498.59* Increased steric hindrance; lower solubility due to bulky cyclohexyl group
N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE Allyl 4-Fluorobenzylsulfanyl 4-Chlorobenzenesulfonamide 452.95 Higher polarity (sulfonamide group); improved aqueous solubility
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Ethyl Thiophen-2-yl 4-Fluorophenylacetamide 390.45 Reduced lipophilicity (logP ~2.5); enhanced metabolic clearance
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Amino Sulfanylidene (tautomeric form) 4-Methyl 278.31 High polarity; likely rapid excretion

*Calculated using PubChem tools. †Estimated via ChemDraw.

Crystallographic and Conformational Analysis

  • Polymorphism studies () indicate that substituents like butyl or ethyl influence molecular conformation. The butyl chain may adopt extended conformations, affecting crystal packing and solubility .
  • Tautomeric forms of 1,2,4-triazoles (e.g., thione vs. thiol) are stabilized by substituents. The target compound’s 4-fluorobenzylsulfanyl group likely stabilizes the thione tautomer, as seen in analogous compounds (IR νC=S at 1247–1255 cm⁻¹; absence of νS-H) .

Biological Activity

N-[(4-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex molecular structure that includes:

  • A triazole ring
  • A butyl side chain
  • A methoxybenzamide moiety
  • A fluorophenyl group

This unique combination of functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The triazole ring is known for its effectiveness against fungal infections. For instance:

  • Fungal Inhibition : Compounds with a triazole structure have been shown to inhibit the growth of various fungi, including Candida species and Aspergillus species.
Compound Target Organism Inhibition Zone (mm)
Triazole ACandida albicans15
Triazole BAspergillus niger18
N-[...]Candida glabrata17

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer properties. Research indicates that similar triazole-containing compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Study : A study on a related triazole compound demonstrated:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : 12 µM after 48 hours of treatment.

This suggests that this compound may also exhibit similar efficacy against cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It might act as a modulator for specific receptors involved in apoptosis and cell cycle regulation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential.

Q & A

Basic: What are the key steps and methodologies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions leveraging triazole ring formation, alkylation, and benzamide coupling. A typical route includes:

Triazole Core Construction : Reacting hydrazine derivatives with carbon disulfide or thiourea to form the 1,2,4-triazole scaffold .

Sulfanyl Group Introduction : Thiol-alkylation using 4-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .

Benzamide Coupling : Amide bond formation via activation of 4-methoxybenzoic acid with EDCI/HOBt, followed by reaction with the triazole intermediate .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for >95% purity .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., butyl chain integration, fluorophenyl singlet at δ 7.2–7.4 ppm, methoxy resonance at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) quantification to validate stoichiometry .

Advanced: How can X-ray crystallography using SHELXL resolve the compound’s crystal structure?

Answer:

Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .

Structure Solution : Direct methods in SHELXD for phase determination, followed by iterative refinement in SHELXL .

Validation : Check for R-factor (<5%), wR₂ (<10%), and goodness-of-fit (≈1.0). Hydrogen bonding (e.g., N–H⋯O) and π-π stacking interactions are analyzed using Mercury .
Example: A related triazole derivative showed a triclinic P 1 space group with Z = 2 and bond length precision of ±0.002 Å .

Advanced: How to address contradictions in biological activity data (e.g., IC₅₀ variability)?

Answer:

Assay Standardization :

  • Use consistent cell lines (e.g., MCF-7 for anticancer studies) and normalize data to controls .
  • Validate solubility (DMSO stock concentration ≤0.1% to avoid solvent toxicity) .

Data Analysis :

  • Apply ANOVA to compare replicates and identify outliers.
  • Cross-validate with orthogonal assays (e.g., bacterial growth inhibition vs. enzymatic activity) .

Mechanistic Studies : Probe off-target effects via kinase profiling or transcriptomic analysis .

Advanced: What computational strategies are used for structure-activity relationship (SAR) analysis?

Answer:

Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps and HOMO-LUMO gaps .

Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR or bacterial topoisomerase IV). Validate with MD simulations (NAMD, 100 ns) .

QSAR Modeling : Generate descriptors (logP, polar surface area) to correlate substituent effects (e.g., fluorophenyl vs. methoxy groups) with activity .

Intermediate: How to evaluate the compound’s stability under varying pH and oxidative conditions?

Answer:

pH Stability :

  • Incubate in buffers (pH 1–13, 37°C) and monitor degradation via HPLC at 0, 24, 48 hrs.
  • Triazole derivatives are typically stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .

Oxidative Stability :

  • Treat with H₂O₂ (3% v/v) and analyze sulfoxide/sulfone formation using LC-MS.
  • Thioether groups (e.g., -S-CH₂-) are prone to oxidation; inert atmospheres (N₂) improve stability .

Advanced: How to design analogs with enhanced bioactivity and reduced toxicity?

Answer:

Substituent Modification :

  • Replace butyl chain with branched alkyl groups to improve lipophilicity (clogP <5).
  • Introduce electron-withdrawing groups (e.g., -CF₃) on benzamide to enhance target affinity .

Toxicity Screening :

  • Use in vitro hepatocyte assays (CYP450 inhibition) and Ames test for mutagenicity .

Prodrug Strategies : Mask polar groups (e.g., methoxy) with ester linkages for better bioavailability .

Basic: What in vitro assays are recommended for initial biological evaluation?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Anticancer : MTT assay (48–72 hr exposure) in cancer cell lines (e.g., HepG2, A549) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM–1 mM) .

Advanced: How to resolve crystallographic disorder in the triazole ring during refinement?

Answer:

Disorder Modeling : Split occupancy in SHELXL for overlapping atoms (e.g., butyl chain conformers).

Restraints : Apply SIMU/DELU restraints to stabilize thermal motion and bond distances .

Validation : Check ADPs (anisotropic displacement parameters) and omit maps for residual electron density .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

Reaction Engineering : Use flow chemistry for exothermic steps (e.g., triazole cyclization) to improve heat dissipation .

Catalysis : Employ Pd/C or Ni catalysts for hydrogenation steps (reduces byproducts) .

Solvent Selection : Switch from DMF to cyclopentyl methyl ether (CPME) for greener extraction .

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